molecular formula C4H5NO3 B1463997 2-Oxooxazolidine-5-carbaldehyde CAS No. 1374163-36-6

2-Oxooxazolidine-5-carbaldehyde

Cat. No.: B1463997
CAS No.: 1374163-36-6
M. Wt: 115.09 g/mol
InChI Key: ZFFSGENIZLZEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxooxazolidine-5-carbaldehyde is a versatile chiral synthon belonging to the oxazolidinone class of heterocyclic compounds, recognized for its significant potential in medicinal chemistry. Oxazolidinones are a well-established class of synthetic antibacterial agents with a unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit . This action prevents the formation of the 70S initiation complex, a critical step in protein translation, making compounds from this class highly effective against multi-drug resistant Gram-positive pathogens . While the specific biological activity of this compound is an area of ongoing investigation, its core structure serves as a privileged scaffold in drug discovery. Recent research highlights that 2-oxo-oxazolidine-5-carboxamide derivatives are being explored as potent NaV1.8 inhibitors, indicating promise for the development of new analgesics . The aldehyde functional group present in this particular compound makes it a highly valuable and reactive intermediate for organic synthesis. It can undergo various reactions, including condensations and nucleophilic additions, to form more complex structures such as Schiff bases, which are themselves known to exhibit a range of antioxidant and biological activities . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle it with appropriate precautions in a controlled laboratory environment. Note: Specific details including CAS number, purity, and detailed safety data for this exact compound were not available in public sources at this time and should be confirmed upon inquiry.

Properties

IUPAC Name

2-oxo-1,3-oxazolidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-2-3-1-5-4(7)8-3/h2-3H,1H2,(H,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFSGENIZLZEMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Comparative Analysis

Compound Core Structure Key Functional Groups Synthesis Highlights
This compound Oxazolidine ring Aldehyde, ketone Not available in evidence
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidinone ring Carboxylic acid, ketone 100% purity; SDS documented
1,2,5-Oxadiazine derivatives 1,2,5-Oxadiazine ring Hydrazone, acetyl groups Hydrazine-based multi-step synthesis
Cadmium oxalate Inorganic coordination Oxalate ligands EC number 212-408-8

Preparation Methods

Reaction Conditions and Optimization

  • Starting Material: α,β-unsaturated γ-lactam (e.g., compound (±)-1)
  • Oxidant: 3 equivalents of mCPBA
  • Solvent: Diethyl ether (Et2O) found optimal over dichloromethane (CH2Cl2)
  • Temperature: Room temperature
  • Reaction Time: Approximately 4 hours
  • Yield: Isolated yields range from 19% to 46%, depending on substrate and conditions

Optimization studies revealed that solvent choice significantly affected yield, with diethyl ether increasing product yield from 35% to 46%. Variation in oxidant equivalents, temperature, and concentration had minimal impact beyond this optimization.

Reaction Mechanism

The proposed mechanism involves three key steps:

  • Baeyer–Villiger Oxidation: The α,β-unsaturated γ-lactam undergoes Baeyer–Villiger oxidation to form an intermediate lactone or epoxy ester. This step is rare for unsaturated lactams but is facilitated by the presence of an enamine functionality adjacent to the carbonyl.

  • Epoxidation: Concurrent or subsequent epoxidation of the α,β-unsaturated bond occurs, generating an epoxide intermediate.

  • Concerted Rearrangement: A 1,2-migration of the carbamate oxygen leads to ring expansion and formation of the 2-oxazolidinone ring with the aldehyde substituent at position 5.

Density Functional Theory (DFT) calculations support this pathway, showing stabilizing interactions in the transition state, particularly involving a CH2COOEt substituent at position 4 of the lactam, which is critical for the rearrangement to proceed.

Substrate Scope and Limitations

The reaction tolerates various substituents on the phenyl ring of the lactam, both electron-donating and electron-withdrawing groups, yielding the corresponding 2-oxazolidinones in moderate yields (26–46%). However, the presence of the ester substituent at position 4 is essential; its absence leads to no product formation, underscoring its mechanistic role.

Summary Table of Key Reaction Parameters and Yields

Parameter Condition / Observation Effect on Yield / Outcome
Oxidant equivalents 3 equivalents of mCPBA Optimal for reaction completion
Solvent Diethyl ether (Et2O) vs. Dichloromethane (CH2Cl2) Et2O improved yield from 35% to 46%
Temperature Room temperature Standard; no improvement at other temps
Reaction time 4 hours Complete consumption of starting material
Substituent at position 4 CH2COOEt group present Required for rearrangement to proceed
Substituent variations Electron-donating and -withdrawing groups tolerated Yields 26–46%
Side products Minor side product (~15%) with different connectivity Isolated and characterized

Additional Notes on Reaction Workup and Stability

  • Exposure of the oxazolidinone product to basic conditions during workup can lead to hydrolysis, forming aminoalcohols and further maleimide derivatives.
  • The mCPBA oxidant must be purified to ~98% purity before use due to its explosive nature at higher purities.
  • Attempts to isolate intermediates were unsuccessful, suggesting a fast, concerted mechanism.

Q & A

Q. Table 1: Key Reaction Parameters

ParameterTypical RangeImpact on Yield/Purity
SolventDMF, THF, or dichloromethaneHigher polarity improves solubility
Temperature60–80°CElevated temps reduce side reactions
CatalystBF₃·Et₂O or Lewis acidsAccelerates cyclization

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aldehyde protons (δ 9.5–10.0 ppm) and oxazolidine ring carbons. DEPT-135 confirms CH₂/CH₃ groups .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. ORTEP-3 generates 3D visualizations of the oxazolidine ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can researchers optimize synthetic yield while minimizing side-product formation?

Answer:

  • Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent ratios, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, solvent, and stirring rate .
  • In-situ Monitoring : Techniques like FT-IR or HPLC track intermediate formation. Quenching reactions at 85% conversion reduces byproducts .
  • Purification Strategies : Gradient column chromatography (hexane/ethyl acetate) isolates the target compound from unreacted precursors .

Advanced: How should researchers address contradictions in spectral data or crystallographic results?

Answer:

  • Cross-validation : Compare NMR data with computed spectra (e.g., using Gaussian) to confirm assignments. Discrepancies in NOESY/ROESY may indicate conformational flexibility .
  • Twinned Crystals : Use SHELXL’s TWIN command to refine twinned datasets, ensuring accurate unit cell parameters .
  • Statistical Analysis : Apply R-factor metrics (e.g., Rint) to assess data reproducibility. Outliers may signal poor crystal quality or incorrect space group assignment .

Advanced: What computational approaches predict the reactivity of this compound in novel reactions?

Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic attacks on the aldehyde group. Fukui indices identify electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects to predict regioselectivity in polar solvents .
  • Docking Studies : AutoDock Vina evaluates binding affinity with biological targets (e.g., enzymes), guiding medicinal chemistry applications .

Basic: How should experimental procedures be documented to ensure reproducibility?

Answer:

  • Detailed Protocols : Include exact molar ratios, solvent drying methods, and inert atmosphere steps (e.g., argon purge) .
  • Supporting Information : Provide raw spectral data (NMR, IR) and crystallographic CIF files. Reference analogous compounds (e.g., 5-Fluoro-2-methoxybenzaldehyde) for benchmarking .
  • Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for halogenated byproducts .

Advanced: What strategies resolve low purity in final products?

Answer:

  • Recrystallization Optimization : Screen solvent pairs (e.g., ethanol/water) to maximize crystal lattice stability .
  • HPLC-Purification : Use C18 columns with acetonitrile/water gradients (5–95%) to separate aldehydes from oxidized acids .
  • Kinetic vs. Thermodynamic Control : Lower reaction temperatures favor kinetic products, while prolonged heating shifts equilibrium toward thermodynamically stable forms .

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